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Introduction

Yoshi-864 (also known as improsan, NSC 102627) is an alkylating agent that was investigated
for its potential as an anticancer therapeutic.[1][2][3] Primarily studied in the 1970s and 1980s,
research into Yoshi-864 focused on its activity in various solid tumors and leukemias.[4][5][6]
This document provides a technical guide to the core mechanism of action of Yoshi-864, based
on the available preclinical and clinical data. It is important to note that the majority of the
available literature on Yoshi-864 is from this earlier period of cancer research, and as such, the
level of molecular detail may not be as extensive as for more modern therapeutics.

Core Mechanism of Action: DNA Alkylation and
Crosslinking

The primary mechanism of action of Yoshi-864 is through its activity as a DNA alkylating agent.
[2][3][7][8] As a dimethanesulfonate compound, it is structurally similar to other alkylating
agents like busulfan.[2] The proposed mechanism involves the covalent attachment of alkyl
groups to nucleophilic sites on DNA bases. In vitro studies have demonstrated that Yoshi-864
can alkylate pyrimidines.[2]

This alkylation can lead to several downstream cytotoxic effects:
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» DNA Crosslinking: Yoshi-864 has the potential to form both intra- and inter-strand DNA
crosslinks, which are highly cytotoxic lesions that can physically block DNA replication and

transcription.[3]

« Inhibition of DNA Replication: By modifying the DNA template, Yoshi-864 inhibits the process
of DNA replication, which is essential for rapidly dividing cancer cells.[3]

« Induction of Cell Cycle Arrest: DNA damage induced by alkylating agents typically triggers
cell cycle checkpoints, leading to arrest in the G1 and G2 phases.[2] One study reported that
lethal doses of Yoshi-864 caused a complete arrest of cycling cells.[2] However, another
study using an IC50 concentration did not observe an effect on cell cycle progression,
suggesting the effects may be dose-dependent.[2]
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Figure 1: Proposed mechanism of action for Yoshi-864.
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Preclinical and Clinical Data
In Vitro Cytotoxicity

Limited data is available on the in vitro cytotoxicity of Yoshi-864. One study reported IC50
values in Walker sensitive and resistant cell lines, suggesting a lack of significant cross-
resistance with some other alkylating agents.[2]

Relative Resistance (Fold

Cell Line IC50 (umol/L)

Change)
Walker Sensitive Data not specified
Walker Resistant Data not specified 1.9

Table 1: In vitro activity of
Yoshi-864 in Walker cell lines.

[2]

Clinical Trial Data

Yoshi-864 underwent Phase | and Phase Il clinical trials for a variety of solid tumors.

Phase | Study: A Phase | study established a recommended dose for Phase Il trials and
identified key toxicities.[5]

e Dose Escalation: 0.25 mg/kg to 2.7 mg/kg.[5]

» Toxicity: Thrombocytopenia and leukopenia were observed at doses of 1.5 mg/kg and above.
Nausea, vomiting, and somnolence were reported at the highest dose of 2.7 mg/kg.[5]

o« Recommended Phase Il Dose: 2 mg/kg.[5]

Phase Il Studies: Phase Il trials evaluated the efficacy of Yoshi-864 in various cancers. The
overall response rate was modest.[4]
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Cancer Type Number of Patients Response Rate (%)

Various Solid Tumors 208 11

Table 2: Overall response rate
in a Phase Il study of Yoshi-
864 in solid tumors.[4]

Significant responses were noted in chronic myelocytic leukemia, lymphomas, and carcinomas
of the ovary and bladder, suggesting further investigation in these areas.[4]

Experimental Protocols

Detailed experimental protocols from the original studies on Yoshi-864 are not extensively
described in the available literature. The following provides a general outline of the types of
experiments that would have been conducted.

In Vitro Cytotoxicity Assays

» Objective: To determine the concentration of Yoshi-864 that inhibits the growth of cancer cell
lines by 50% (IC50).

e General Methodology:

o

Cancer cell lines are seeded in multi-well plates.

[¢]

Cells are exposed to a range of concentrations of Yoshi-864 for a specified period (e.g.,
48-72 hours).

[¢]

Cell viability is assessed using a colorimetric assay (e.g., MTT, SRB) or by cell counting.

[¢]

IC50 values are calculated from the dose-response curves.

DNA Alkylation/Crosslinking Assays

o Objective: To demonstrate the ability of Yoshi-864 to bind to and crosslink DNA.

o General Methodology (based on techniques of the era):
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o In Vitro Alkylation: Purified DNA is incubated with Yoshi-864. The extent of alkylation can

be determined by various methods, including spectroscopic analysis or by using
radiolabeled Yoshi-864.

o Cell-Based Crosslinking (Alkaline Elution):

= Cells are treated with Yoshi-864.

» Cells are lysed on a filter, and DNA is eluted with an alkaline solution.

» Crosslinked DNA elutes more slowly than non-crosslinked DNA. The rate of elution is

used to quantify the extent of crosslinking.
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Figure 2: Generalized experimental workflow for assessing Yoshi-864 activity.

Conclusion

Yoshi-864 is a DNA alkylating agent that demonstrated modest antitumor activity in early-

phase clinical trials. Its mechanism of action is predicated on the induction of DNA damage,

leading to the inhibition of DNA replication and cell cycle arrest. While it showed some promise

in specific cancer types, its development did not progress to widespread clinical use. The

information available reflects the scientific understanding and experimental techniques of the

time it was most actively investigated. Further elucidation of its effects on specific signaling

pathways would require re-evaluation using modern molecular biology techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Phase Il clinical study of Yoshi 864 in epithelial ovarian carcinoma: A Gynecologic
Oncology Group Study - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. aacrjournals.org [aacrjournals.org]
e 3. medkoo.com [medkoo.com]

e 4.Yoshi 864 (1-propanol, 3,3-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II
study in solid tumors - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. Yoshi 864 (NSC 102627) 1-propanol, 3, 3'-iminodi-dimethanesulfonate (ester)
hydrochloride: a phase 1 study - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. Combination chemotherapy of L1210 leukemia with platinum compounds and
cyclophosphamide plus other selected antineoplastic agents - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7. Antitumor activity of sequence-specific alkylating agents: Pyrolle-imidazole CBI conjugates
with indole linker - PMC [pmc.ncbi.nlm.nih.gov]

o 8. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Yoshi-864: A Technical Overview of its Mechanism of
Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683515#yoshi-864-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1683515?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/6288239/
https://pubmed.ncbi.nlm.nih.gov/6288239/
https://aacrjournals.org/mct/article/3/7/849/278219/In-vitro-evaluation-of-dimethane-sulfonate
https://www.medkoo.com/products/7696
https://pubmed.ncbi.nlm.nih.gov/206359/
https://pubmed.ncbi.nlm.nih.gov/206359/
https://pubmed.ncbi.nlm.nih.gov/163676/
https://pubmed.ncbi.nlm.nih.gov/163676/
https://pubmed.ncbi.nlm.nih.gov/187805/
https://pubmed.ncbi.nlm.nih.gov/187805/
https://pubmed.ncbi.nlm.nih.gov/187805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11158163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11158163/
https://www.researchgate.net/figure/Structural-Analogy-of-10-Antitumor-Reference-Compounds-with-Known-Mechanism-of-Action-to_fig4_328940208
https://www.benchchem.com/product/b1683515#yoshi-864-mechanism-of-action
https://www.benchchem.com/product/b1683515#yoshi-864-mechanism-of-action
https://www.benchchem.com/product/b1683515#yoshi-864-mechanism-of-action
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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